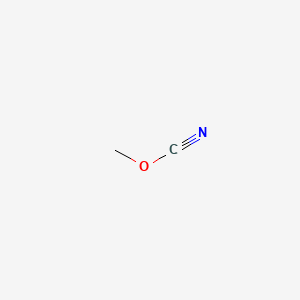

Methyl cyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1768-34-9 |

|---|---|

Molecular Formula |

C2H3NO |

Molecular Weight |

57.05 g/mol |

IUPAC Name |

methyl cyanate |

InChI |

InChI=1S/C2H3NO/c1-4-2-3/h1H3 |

InChI Key |

JYQQWQJCEUMXQZ-UHFFFAOYSA-N |

SMILES |

COC#N |

Canonical SMILES |

COC#N |

Other CAS No. |

1768-34-9 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of a Reactive Enigma: A History of Methyl Cyanate's Discovery

For decades, the true nature of methyl cyanate (B1221674) (CH₃OCN) remained shrouded in a case of mistaken identity with its more reactive isomer, methyl isocyanate (CH₃NCO). This technical guide delves into the historical journey of the discovery of methyl cyanate, tracing the early misinterpretations and culminating in its definitive synthesis and characterization. This exploration is tailored for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments and a clear distinction between this elusive molecule and its isomers.

Early Investigations: The Era of "Cyanic Ethers"

The mid-19th century witnessed pioneering work into a class of compounds referred to as "cyanic ethers." In 1848, the French chemist Charles-Adolphe Wurtz reported the synthesis of what he termed "éthers cyaniques" (cyanic ethers) through the reaction of potassium cyanate with alkyl sulfates. His investigation included the methyl and ethyl analogues. A pivotal observation in his work was the reaction of these "cyanic ethers" with caustic potash (potassium hydroxide), which yielded methylamine (B109427) and ethylamine, respectively. This reaction, a hydrolysis leading to the formation of an amine and carbonate, is characteristic of isocyanates, not cyanates. It is now understood that Wurtz had, in fact, synthesized methyl isocyanate and ethyl isocyanate.

The prevailing understanding of chemical structures at the time made it difficult to distinguish between the isomeric forms of cyanates (R-O-C≡N), isocyanates (R-N=C=O), and the related isonitriles (R-N≡C). The work of August Wilhelm von Hofmann on the synthesis of isonitriles, also known as carbylamines, further highlighted the complexities of this chemical space. For a significant period, the term "this compound" was often used to refer to what we now know as methyl isocyanate. This ambiguity is even reflected in older chemical literature and databases where "cyanic acid, methyl ester" is sometimes listed as a synonym for methyl isocyanate[1].

The True Discovery: A Mid-20th Century Breakthrough

It was not until 1964 that the authentic synthesis of alkyl and aryl cyanates was unequivocally reported, finally resolving the long-standing isomeric confusion. An article in Organic Syntheses from that year explicitly states that cyanates were unknown until their preparation through two independent methods.

One of the first successful methods for the synthesis of aryl cyanates involved the reaction of phenols with a cyanogen (B1215507) halide, typically cyanogen bromide, in the presence of a base. This method, however, proved largely unsuccessful for the preparation of their aliphatic counterparts, including this compound.

The definitive synthesis of alkyl cyanates, including this compound, was achieved through two primary routes in the mid-20th century:

-

Thermolysis of 5-alkoxy-1,2,3,4-thiatriazoles: This method provided a clean route to alkyl cyanates, although the starting materials were not always readily accessible.

-

Reaction of Alkyl Halides with Silver Cyanate: Research by Holm and Wentrup in 1966 detailed the reaction of secondary and tertiary alkyl halides with silver cyanate to produce a mixture of alkyl cyanates and isocyanates. While this method was not effective for primary alkyl iodides, it laid the groundwork for the synthesis and isolation of various alkyl cyanates.

The reaction of "cyanic acid" (a tautomeric mixture of cyanic acid and isocyanic acid) with diazomethane (B1218177) was also investigated and found to produce a mixture of this compound and the more stable methyl isocyanate, further highlighting the challenges in selective synthesis.

Distinguishing the Isomers: A Chemical and Physical Perspective

The historical confusion between this compound and methyl isocyanate underscores the importance of rigorous characterization. The two isomers exhibit distinct physical and chemical properties.

| Property | This compound (CH₃OCN) | Methyl Isocyanate (CH₃NCO) |

| Structure | Oxygen-linked cyanate group | Nitrogen-linked isocyanate group |

| Boiling Point | Lower (estimated) | 38.3–41 °C[2] |

| Reactivity | Less reactive, isomerizes to isocyanate upon heating | Highly reactive electrophile[2] |

| Hydrolysis | Yields methanol (B129727) and cyanic acid | Yields methylamine and carbon dioxide[2] |

This table summarizes the key distinguishing properties of this compound and methyl isocyanate.

Experimental Protocols of Historical Significance

To provide a practical understanding of the key synthetic developments, the following are detailed methodologies for the preparation of related compounds that were crucial in the journey to understanding this compound.

Wurtz's Synthesis of "Methyl Cyanic Ether" (Methyl Isocyanate) - 1848 (Inferred)

-

Reaction: The reaction of potassium cyanate with methyl sulfate (B86663).

-

Procedure: A mixture of potassium cyanate and methyl sulfate was heated. The volatile product was collected by distillation.

-

Characterization: The product was treated with a solution of potassium hydroxide. The evolution of a gas with an ammoniacal odor, later identified as methylamine, was observed.

Hofmann's Isocyanide Synthesis (Carbylamine Reaction)

-

Reaction: The synthesis of an isocyanide from a primary amine, chloroform (B151607), and a base.

-

Procedure: A primary amine (e.g., aniline) is heated with chloroform and an alcoholic solution of potassium hydroxide. The formation of the isocyanide is indicated by its characteristic and unpleasant odor.

-

Significance: This reaction was instrumental in the characterization of the isonitrile isomer, helping to differentiate it from the cyanate and isocyanate structures.

Synthesis of Aryl Cyanates (General Method)

-

Reaction: The reaction of a phenol (B47542) with cyanogen bromide in the presence of a base.

-

Procedure: A solution of a phenol and cyanogen bromide in a suitable solvent (e.g., acetone) is cooled in an ice bath. A tertiary amine, such as triethylamine, is added dropwise with stirring. The reaction mixture is filtered to remove the triethylammonium (B8662869) bromide, and the aryl cyanate is isolated from the filtrate.

Logical Relationships and Reaction Pathways

The historical and synthetic relationships between this compound and its isomers can be visualized as follows:

References

An In-depth Technical Guide on Early Synthesis Methods for Methyl Cyanate

This technical guide provides a detailed overview of a core early method for the synthesis of methyl cyanate (B1221674) (CH₃OCN). The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry of cyanate esters. Early methods for the preparation of alkyl cyanates were often complicated by the concurrent formation of the more thermodynamically stable isocyanate isomers. However, the reaction of cyanogen (B1215507) halides with alcohols or alkoxides in the presence of a base emerged as a viable, albeit sensitive, pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative early synthesis of methyl cyanate. This data is based on analogous procedures for aryl cyanates, specifically phenyl cyanate, as detailed in the chemical literature of the era, and serves as a model for the synthesis of the methyl ester.

| Parameter | Value | Notes |

| Reactant 1 | Methanol (B129727) (CH₃OH) | Serves as the source of the methyl group and oxygen atom. |

| Reactant 2 | Cyanogen Bromide (BrCN) | The electrophilic cyanating agent. Cyanogen chloride (ClCN) can also be used. |

| Base | Triethylamine (B128534) (Et₃N) | A tertiary amine base used to neutralize the hydrobromic acid byproduct, driving the reaction to completion. Sodium methoxide (B1231860) could also be used as the base/nucleophile. |

| Solvent | Diethyl Ether (Et₂O) | Anhydrous conditions are crucial to prevent hydrolysis of the cyanogen halide and the product. Acetone or acetonitrile (B52724) are also suitable solvents. |

| Molar Ratio (CH₃OH:BrCN:Et₃N) | 1 : 1 : 1.1 | A slight excess of the base is used to ensure complete neutralization of the acid formed. |

| Reaction Temperature | -10 °C to 0 °C | The reaction is highly exothermic and temperature control is critical to minimize the formation of byproducts and prevent isomerization to methyl isocyanate. |

| Reaction Time | 1 - 2 hours | The reaction progress can be monitored by the precipitation of triethylammonium (B8662869) bromide. |

| Theoretical Yield | Based on the limiting reagent (BrCN) | The yield is highly dependent on strict temperature control and anhydrous conditions. |

| Reported Yield (Analogous) | ~70-85% | This is based on the reported yields for phenyl cyanate under similar conditions. Actual yields for this compound may vary. |

Experimental Protocol: Synthesis of this compound via Cyanogen Bromide

This protocol details a representative early laboratory-scale synthesis of this compound. The procedure is adapted from the well-documented synthesis of phenyl cyanate from phenol (B47542) and cyanogen bromide.[1] Extreme caution must be exercised as cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Materials:

-

Methanol (anhydrous)

-

Cyanogen Bromide (BrCN)

-

Triethylamine (anhydrous, freshly distilled)

-

Diethyl Ether (anhydrous)

-

Ice-salt bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer), dried in an oven before use.

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride). The system is flushed with dry nitrogen gas to ensure an inert atmosphere.

-

Charging Reactants: 200 mL of anhydrous diethyl ether is added to the flask, followed by 3.2 g (0.1 mol) of anhydrous methanol. The solution is cooled to -10 °C using an ice-salt bath with vigorous stirring.

-

Addition of Base: 11.1 g (15.3 mL, 0.11 mol) of anhydrous triethylamine is added dropwise to the cooled methanol solution.

-

Preparation of Cyanogen Bromide Solution: In a separate dry flask, a solution of 10.6 g (0.1 mol) of cyanogen bromide in 50 mL of anhydrous diethyl ether is prepared.

-

Reaction: The cyanogen bromide solution is transferred to the dropping funnel and added dropwise to the vigorously stirred, cooled (-10 °C) solution of methanol and triethylamine over a period of 1 hour. The temperature of the reaction mixture must be maintained below 0 °C throughout the addition. A white precipitate of triethylammonium bromide will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at -10 °C to 0 °C.

-

Work-up: The precipitate of triethylammonium bromide is removed by rapid vacuum filtration through a pre-cooled funnel. The filter cake is washed with a small amount of cold, anhydrous diethyl ether.

-

Isolation of Product: The filtrate, containing the this compound, is carefully concentrated under reduced pressure at a low temperature (not exceeding 20°C) to remove the diethyl ether. Due to the volatility and instability of this compound, it is often used immediately in a subsequent reaction as a solution in the reaction solvent. Further purification by distillation is possible but must be done at low temperatures and reduced pressure.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step workflow for this compound synthesis.

References

An In-depth Technical Guide on the Thermodynamic Properties of Methyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of methyl cyanate (B1221674) (CH₃OCN). Due to the limited availability of experimental data for this specific isomer, this guide relies heavily on computational studies and provides comparative data for its more stable and well-documented isomer, methyl isocyanate (CH₃NCO).

Introduction to Methyl Cyanate

This compound is an organic compound with the chemical formula C₂H₃NO. It is a structural isomer of the more commonly known methyl isocyanate. The arrangement of atoms in this compound, with the oxygen atom bridging the methyl and cyanide groups, results in different chemical and physical properties compared to its isocyanate counterpart. Understanding the thermodynamic properties of this compound is crucial for researchers in fields such as theoretical chemistry, reaction kinetics, and potentially for professionals in drug development who may encounter or synthesize related chemical structures.

Computational and Comparative Thermodynamic Data

A significant theoretical study characterized four isomers of C₂H₃NO using explicitly correlated coupled cluster methods (CCSD(T)-F12), providing accurate rotational and rovibrational parameters.[1] The tables below summarize the key findings from this and other sources.

Table 1: Calculated Relative Energies and Structural Parameters of C₂H₃NO Isomers [1]

| Isomer | Chemical Formula | Relative Energy (kJ/mol) | Key Structural Parameters (Distances in Å, Angles in degrees) |

| Methyl Isocyanate | CH₃NCO | 0.0 (most stable) | r(N=C) = 1.213, r(C=O) = 1.165, ∠(CNC) = 140.1 |

| This compound | CH₃OCN | +108.8 | r(O-C) = 1.418, r(C≡N) = 1.159, ∠(COC) = 113.8 |

| Methyl Fulminate | CH₃ONC | +292.0 | r(O-N) = 1.408, r(N=C) = 1.189, ∠(CON) = 109.8 |

| Acetonitrile N-oxide | CH₃CNO | +149.4 | r(C-C) = 1.458, r(C=N) = 1.272, r(N=O) = 1.218 |

Table 2: Experimental Thermodynamic Properties of Methyl Isocyanate (for comparison)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -92.0 | kJ·mol⁻¹ |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -1127.5 | kJ·mol⁻¹ |

| Molar Mass | 57.051 | g·mol⁻¹ |

| Boiling Point | 38.3–41 °C | |

| Melting Point | -45 °C |

Methodologies for Property Determination

The primary source of data for this compound comes from computational chemistry. The following section details the methodology employed in the key theoretical study that provides the most reliable information to date.

Objective: To determine the relative stabilities and structural parameters of C₂H₃NO isomers, including this compound.

Methodology:

-

Electronic Structure Calculations:

-

The calculations were performed using explicitly correlated coupled cluster methods with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)-F12).

-

The augmented correlation-consistent polarized valence triple zeta (aug-cc-pVTZ) basis set was employed.

-

These high-level ab initio methods are known to provide very accurate results for rotational and torsional parameters.

-

-

Geometry Optimization:

-

The molecular geometries of this compound and its isomers were optimized to find the lowest energy conformations.

-

The optimized structures provided key bond lengths and angles.

-

-

Energy Calculations:

-

Single-point energy calculations were performed on the optimized geometries to determine the total electronic energy of each isomer.

-

The relative energies were then calculated by taking the difference in total energy between each isomer and the most stable isomer (methyl isocyanate).

-

-

Spectroscopic Parameter Calculation:

-

Second-order perturbation theory was used to determine anharmonic frequencies and rovibrational constants.

-

A variational procedure was employed to explore the far-infrared region for species exhibiting non-rigidity.

-

This computational approach provides a robust framework for characterizing molecules for which experimental data is scarce.

Isomerization and Relative Stability

The computational results clearly indicate that this compound is significantly less stable than its isomer, methyl isocyanate, by 108.8 kJ/mol.[1] This large energy difference suggests that this compound can readily isomerize to methyl isocyanate. This relationship is a critical aspect of the chemistry of this compound.

Caption: Isomerization of this compound to the more stable methyl isocyanate.

Conclusion

The thermodynamic properties of this compound are not well-characterized experimentally. However, high-level computational studies provide crucial insights into its structure and stability. It is a significantly less stable isomer of methyl isocyanate, with a calculated energy difference of 108.8 kJ/mol.[1] For researchers and professionals working with C₂H₃NO isomers, it is important to be aware of this instability and the potential for isomerization. Further experimental work is needed to fully elucidate the thermodynamic properties of this compound.

References

Theoretical Exploration of Methyl Cyanate's Molecular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of methyl cyanate (B1221674) (CH₃OCN) based on theoretical studies. It summarizes key quantitative data, details the computational methodologies employed, and visualizes the workflow of theoretical characterization, offering a comprehensive resource for researchers in chemistry and drug development.

Molecular Geometry and Structure

Theoretical studies, particularly those employing high-level ab initio methods, have provided a detailed picture of the geometry of methyl cyanate. The molecule possesses a bent skeleton.[1][2][3]

Bond Lengths and Angles

The equilibrium geometry of this compound has been optimized using sophisticated computational methods. The calculated bond lengths and angles provide a precise model of its three-dimensional structure.

| Parameter | CCSD(T)-F12/AVTZ-F12 |

| Bond Lengths (Å) | |

| r(C-H) | 1.087 |

| r(C-O) | 1.420 |

| r(O-C) | 1.162 |

| Bond Angles (º) | |

| α(H-C-H) | 109.55 |

| α(H-C-O) | 109.47 |

Table 1: Optimized geometrical parameters of this compound calculated at the CCSD(T)-F12/AVTZ-F12 level of theory.[4]

Spectroscopic and Electronic Properties

Theoretical calculations have also been instrumental in determining the spectroscopic constants and electronic properties of this compound, which are crucial for its detection and characterization.

Rotational Constants and Dipole Moment

The rotational constants are essential for identifying molecules in the gas phase, particularly in astrophysical studies. The dipole moment provides insight into the molecule's polarity and intermolecular interactions.

| Parameter | Value |

| Rotational Constants (MHz) | |

| A₀ | 39089.80 |

| B₀ | 5314.78 |

| C₀ | 4816.35 |

| Dipole Moment (Debye) | |

| µ | 4.26 |

Table 2: Theoretically calculated ground state rotational constants (A₀, B₀, C₀) and dipole moment (µ) of this compound.[4][5]

Computational and Experimental Methodologies

The theoretical data presented in this guide are the result of rigorous computational chemistry techniques. These theoretical findings are often validated by experimental spectroscopic methods.

Theoretical Protocols

Ab Initio Calculations: The primary method for determining the molecular structure and properties of this compound is the explicitly correlated coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)-F12).[1][2][3] This high-level quantum chemical method is known for its accuracy in predicting molecular geometries and spectroscopic constants.[1][2][3]

-

Basis Set: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-cc-pVTZ or AVTZ-F12) is commonly used in conjunction with the CCSD(T)-F12 method to ensure a robust and accurate description of the electronic structure.[4][5]

-

Vibrational Corrections: Second-order perturbation theory (MP2) is often employed to calculate zero-point vibrational energies (ZPVE) and vibrational corrections to the rotational constants.[5] Anharmonic frequencies and rovibrational constants are also determined using this approach.[1][2][3]

-

Torsional Analysis: For molecules with internal rotation, such as the methyl group in this compound, a variational procedure is used to explore the far-infrared region and determine the torsional energy levels and the barrier to internal rotation.[1][2] For this compound, the torsional energy barrier (V₃) has been calculated to be 364.84 cm⁻¹.[5]

Experimental Validation

Theoretical predictions are corroborated by experimental data, primarily from spectroscopic techniques.

-

Microwave Spectroscopy: The rotational spectrum of this compound has been analyzed using microwave spectroscopy.[4] This technique provides highly accurate experimental values for rotational constants, which can be compared with theoretical predictions. The initial analysis of the microwave spectrum of this compound provided an estimated dipole moment.[4] More recent studies have recorded the millimeter-wave spectrum, allowing for the derivation of precise spectroscopic constants.[4]

-

Infrared and Photoelectron Spectroscopy: this compound has also been synthesized and characterized by HeI photoelectron spectroscopy, photoionization mass spectroscopy, and infrared spectroscopy, providing further experimental data to validate theoretical findings.[4]

Visualizing Theoretical Chemistry Workflows

The following diagrams illustrate the logical flow of theoretical studies of molecular structures like this compound and a simplified representation of its molecular structure.

Caption: Workflow for the theoretical characterization of molecular structures.

References

- 1. [PDF] Structural and spectroscopic characterization of methyl isocyanate, this compound, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. | Semantic Scholar [semanticscholar.org]

- 2. Structural and spectroscopic characterization of methyl isocyanate, this compound, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Quantum Chemical Calculations of Methyl Cyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on methyl cyanate (B1221674) (CH₃OCN). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and spectroscopic characterization of this and related small organic molecules. This document summarizes key findings from theoretical studies, presenting data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in determining the geometry and relative energies of methyl cyanate and its isomers. Theoretical studies have employed various levels of theory, including Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, as well as more computationally intensive ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)-F12).[1][2][3] These calculations consistently show that this compound exists in a bent equilibrium structure.[3]

Optimized Geometries

The geometric parameters of this compound have been optimized using various theoretical methods. The choice of method and basis set can influence the calculated bond lengths and angles. Below is a summary of optimized structural parameters from different computational approaches.

Table 1: Calculated Structural Parameters of this compound

| Parameter | M06-2X/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | ||

| r(C-H) | 1.087 | - |

| r(C-N) | 1.420 | - |

| r(N≡C) | 1.162 | - |

| **Bond Angles (°) ** | ||

| α(N-C-H) | 109.55 | - |

Data sourced from supporting information of relevant studies where available. Note that comprehensive geometric data for this compound specifically was not fully detailed in the provided search snippets, while data for the related methyl isocyanide was available.[2]

Conformational Analysis and Energetics

For molecules with rotational freedom, such as the related methyl cyanoacetate, computational studies have identified multiple conformers and calculated their relative energies to determine the most stable structures.[4] Similar principles apply to this compound, where rotation around the C-O bond can be investigated.

Table 2: Relative Energies of Methyl Cyanoacetate Conformers

| Conformer | Relative Energy (kJ mol⁻¹) (B3LYP-D3(BJ)/aug-cc-pVTZ) | Relative Energy (kJ mol⁻¹) (MP2/aug-cc-pVTZ) |

| I (syn/anti) | 0.00 | 0.00 |

| II (syn/syn) | 2.00 | - |

This table is illustrative of the type of data generated for similar molecules, as detailed in the study on methyl cyanoacetate.[4]

Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including rotational and vibrational spectra.

Rotational Spectroscopy

Theoretical calculations provide rotational constants (A, B, C) that are crucial for the analysis of microwave spectra and the identification of molecules in the interstellar medium.[1][5] For this compound and its isomers, explicitly correlated coupled-cluster methods (CCSD(T)-F12) have been used to provide accurate rotational and rovibrational parameters.[1][6][7]

Table 3: Calculated Spectroscopic Constants for this compound and Isomers

| Molecule | Method | A (MHz) | B (MHz) | C (MHz) | Dipole Moment (D) |

| CH₃OCN | CCSD(T)-F12 | - | - | - | 4.26 |

| CH₃NCO | CCSD(T)-F12 | - | - | - | - |

| CH₃ONC | CCSD(T)-F12 | - | - | - | - |

| CH₃CNO | CCSD(T)-F12 | - | - | - | - |

Values for rotational constants were not explicitly found in the search results, but the dipole moment for this compound has been estimated.[5] The use of high-level theoretical methods for these calculations is noted.[1][6][7]

Vibrational Spectroscopy

Vibrational frequencies calculated using quantum chemical methods are essential for the assignment of infrared (IR) and Raman spectra. Anharmonic frequency calculations are often necessary for accurate comparison with experimental data.[1][3]

Table 4: Calculated Vibrational Frequencies for CH₃-XCN (X=O, S, Se) Molecules

| Molecule | Method | Selected Frequencies (cm⁻¹) |

| CH₃OCN | MP2/6-311++G(d,p) | Data not specified in snippets |

| CH₃OCN | Becke3LYP/6-311++G(d,p) | Data not specified in snippets |

| CH₃SCN | MP2/6-311++G(d,p) | Data not specified in snippets |

| CH₃SCN | Becke3LYP/6-311++G(d,p) | Data not specified in snippets |

While the study was performed, specific frequency values were not available in the provided search results.[3]

Reaction Mechanisms and Reactivity

Computational studies have been employed to investigate the reaction mechanisms of isocyanates and cyanates with other molecules, providing insights into their reactivity.[8][9][10] For instance, the reaction of methyl isocyanate with methanol (B129727) has been studied to understand urethane (B1682113) formation.[11]

Reaction with Hydroxyl Radical

The atmospheric degradation of related isocyanides has been studied computationally. For methyl isocyanide (CH₃NC), the reaction with the hydroxyl radical (OH) is shown to proceed via a submerged barrier, with methyl isocyanate (CH₃NCO) being the sole predicted product.[2]

Table 5: Calculated Rate Coefficients for Reactions of Methyl Isocyanide

| Reaction | Method | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K |

| CH₃NC + OH | CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ | 4.2 × 10⁻¹¹ |

| CH₃NC + NO₃ | - | < 5 × 10⁻¹⁶ |

| CH₃NC + O₃ | - | < 10⁻²⁵ |

These calculations highlight the atmospheric fate of a closely related isomer.[2]

Computational Methodologies (Experimental Protocols)

The following sections detail the computational methods typically employed in the quantum chemical studies of this compound and related molecules.

Geometry Optimization and Frequency Calculations

-

Methods:

-

Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.[3][4][8]

-

Procedure: Geometries are optimized to find stationary points on the potential energy surface. Vibrational frequency calculations are then performed at these optimized geometries to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

Natural Bond Orbital (NBO) Analysis

-

Software: NBO 7.0 program.[4]

-

Purpose: NBO analysis is used to investigate charge distribution, orbital interactions, and the nature of chemical bonds, which can help explain the relative stability of different conformers.[4]

Potential Energy Surface (PES) Scans

-

Procedure: To study conformational changes or reaction pathways, relaxed PES scans are performed. This involves systematically varying a specific coordinate (e.g., a dihedral angle or bond distance) while allowing the remaining geometric parameters to relax at each step. This is useful for determining energy barriers, for example, for methyl internal rotation.[4]

Visualizations

The following diagrams illustrate key concepts and workflows in the computational study of this compound.

Caption: A generalized workflow for quantum chemical calculations.

References

- 1. [PDF] Structural and spectroscopic characterization of methyl isocyanate, this compound, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural and spectroscopic characterization of methyl isocyanate, this compound, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 9. researchgate.net [researchgate.net]

- 10. Reaction mechanisms for methyl isocyanate (CH3NCO) gas-phase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Interstellar Search for Methyl Cyanate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Isomer

The vast molecular clouds of the interstellar medium (ISM) are rich chemical laboratories, harboring a diverse array of organic molecules, many of which are precursors to biorelevant compounds. Among the C₂H₃NO isomers, methyl isocyanate (CH₃NCO) has been successfully identified in various star-forming regions.[1] This detection has logically spurred the search for its less stable isomer, methyl cyanate (B1221674) (CH₃OCN). To date, methyl cyanate has not been definitively detected in the interstellar medium . This guide provides a comprehensive overview of the scientific motivation for its search, the essential laboratory data required for its identification, and a detailed summary of the interstellar occurrence of its well-documented isomer, methyl isocyanate.

The study of interstellar isomers is crucial as their relative abundances can provide profound insights into the formation pathways and the physical conditions of their environment. The energy difference between isomers often dictates their formation efficiency under different temperature and radiation conditions, making their detection a powerful probe of astrochemistry.[2][3]

The Search for this compound (CH₃OCN): Laboratory Foundations

The unequivocal identification of a molecule in space relies on precise knowledge of its rotational transition frequencies, which are unique spectral fingerprints. To this end, extensive laboratory spectroscopy of this compound has been performed to facilitate its astronomical detection.

Experimental Protocols for Laboratory Spectroscopy

The rotational spectrum of this compound was recorded using a millimeter-wave spectrometer.[4] The experimental setup typically involves:

-

Sample Preparation: this compound is synthesized and purified. Due to its instability, it is often handled with care and may be produced through pyrolysis of a precursor.

-

Spectrometer: A high-resolution millimeter-wave spectrometer is used, often operating in a broad frequency range (e.g., 130 to 350 GHz).

-

Measurement Conditions: The spectrum is recorded at room temperature. The sample is introduced into a measurement cell at low pressure.

-

Data Analysis: The observed rotational transitions, which exhibit A-E splitting due to the internal rotation of the methyl group, are analyzed using specialized programs like ERHAM to derive precise spectroscopic constants.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic constants for the ground torsional state of this compound, which are essential for predicting its rotational spectrum and searching for it in astronomical data.[4]

| Parameter | Value |

| A (MHz) | 10037.123(14) |

| B (MHz) | 4021.1234(32) |

| C (MHz) | 3914.7909(32) |

| DJ (kHz) | 1.234(11) |

| DJK (kHz) | 23.45(12) |

| V₃ (cm⁻¹) | 338 |

The Detected Isomer: Methyl Isocyanate (CH₃NCO) in the Interstellar Medium

The extensive detection of methyl isocyanate across a range of interstellar environments provides a strong impetus for the search for this compound. Understanding the characteristics of the detected isomer is crucial for contextualizing the search for the other.

Quantitative Abundance Data

Methyl isocyanate has been detected in several high- and low-mass star-forming regions. The following table summarizes the quantitative data from these observations.

| Source | Telescope | Excitation Temperature (K) | Column Density (cm⁻²) | Abundance w.r.t. H₂ |

| Sgr B2(N) | ARO 12m | - | 2.3 x 10¹³ (62 km/s component) | 7.6 x 10⁻¹² |

| Sgr B2(N) | ARO 12m | - | 1.5 x 10¹³ (73 km/s component) | 5.0 x 10⁻¹² |

| Orion KL | IRAM 30m | 150 | 4 x 10¹⁵ | - |

| IRAS 16293-2422 B | ALMA | 110 ± 19 | (4.0 ± 0.3) x 10¹⁵ | ≤(1.4 ± 0.1) x 10⁻¹⁰ |

| G31.41+0.31 | ALMA | ~100 or higher | - | - |

Data compiled from Halfen et al. (2015), Cernicharo et al. (2016), Martín-Doménech et al. (2017), and Gorai et al. (2020).[5]

Observational Protocols for Methyl Isocyanate Detection

The detection of methyl isocyanate in these sources was achieved through radio astronomical observations using large single-dish telescopes and interferometers.

-

Telescopes: The Arizona Radio Observatory (ARO) 12m telescope, the IRAM 30m telescope, and the Atacama Large Millimeter/submillimeter Array (ALMA) have been instrumental in these detections.[5][6][7][8]

-

Methodology: The primary method is spectral line surveys in the millimeter and submillimeter wavelength regimes. By observing a wide range of frequencies, astronomers can identify the characteristic rotational transitions of molecules.

-

Data Analysis: The identification of molecular lines is confirmed by comparing the observed frequencies with laboratory measurements. The physical conditions, such as temperature and column density, are then derived by modeling the observed spectra, often assuming Local Thermodynamic Equilibrium (LTE).[5] This analysis involves fitting the observed line intensities with a model that depends on the excitation temperature and the total number of molecules in the line of sight (column density).

Formation and Destruction Pathways of Methyl Isocyanate

The formation of methyl isocyanate in the ISM is thought to occur through both gas-phase and grain-surface reactions.[9][10]

Simulations and laboratory experiments suggest that the formation of methyl isocyanate is most efficient on the surfaces of icy dust grains.[7][9][10]

While grain-surface formation is considered dominant, some gas-phase reactions may also contribute to the abundance of methyl isocyanate, particularly in warmer regions where molecules have desorbed from the ice mantles.[9]

Conclusion and Future Directions

While this compound remains undetected in the interstellar medium, the successful identification of its isomer, methyl isocyanate, in a variety of sources strongly suggests that it is a viable candidate for future astronomical searches. The laboratory spectroscopic data presented in this guide provide the necessary foundation for these searches. Future detections, or even stringent upper limits on the abundance of this compound, will provide critical constraints on chemical models and enhance our understanding of the formation of complex organic molecules in space. The continued advancement of observational facilities, such as the James Webb Space Telescope and upgraded ground-based radio telescopes, will offer increased sensitivity, potentially leading to the first detection of this elusive molecule.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. [astro-ph/0506502] Interstellar Isomers: The Importance of Bonding Energy Differences [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. astrobiology.com [astrobiology.com]

- 6. First detection of C2H5NCO in the ISM and search of other isocyanates towards the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. News - ALMA Finds Ingredient of Life Around Infant Sun-like Stars - ALMA [alma-telescope.jp]

- 8. ALMA Detects Prebiotic Molecule in Multiple Protostar System | Astronomy | Sci-News.com [sci.news]

- 9. academic.oup.com [academic.oup.com]

- 10. How an organic molecule forms in space - Physics Today [physicstoday.aip.org]

methyl cyanate CAS number and chemical properties

CAS Number: 1768-34-9

Molecular Formula: C₂H₃NO

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl cyanate (B1221674), alongside available information on its synthesis, reactivity, and analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this chemical entity.

Chemical Properties and Data

Methyl cyanate is the methyl ester of cyanic acid. It is a constitutional isomer of the more commonly known and highly toxic methyl isocyanate (MIC). Due to the close relationship and the vast difference in properties and reactivity, it is crucial to distinguish between these two compounds. Much of the publicly available data is inconsistent and often incorrectly attributes the properties of methyl isocyanate to this compound. This guide aims to present the most accurate information available specifically for this compound.

Quantitative Chemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that there are conflicting reports in the literature and databases for some of these properties, particularly the boiling point.

| Property | Value | Source / Notes |

| CAS Registry Number | 1768-34-9 | [NIST] |

| Molecular Formula | C₂H₃NO | [NIST] |

| Molecular Weight | 57.051 g/mol | [NIST] |

| Boiling Point | 6.3 °C at 760 mmHg | Conflicting data exists. Another reported value is 42-45 °C. The lower value is more frequently cited in chemical databases. |

| Density | 0.93 g/cm³ | |

| Vapor Pressure | 1510 mmHg at 25 °C | This value corresponds to the lower reported boiling point. |

| Refractive Index | 1.343 | |

| Melting Point | Not available | |

| Solubility | Not available | Expected to be reactive with protic solvents like water. |

Synthesis of this compound

Experimental Protocol: Pyrolysis of 5-Methoxy-1,2,3,4-thiatriazole

This method involves the thermal decomposition of 5-methoxy-1,2,3,4-thiatriazole to yield this compound and nitrogen gas.

Diagram of the Experimental Workflow:

Caption: General workflow for the synthesis of this compound via pyrolysis.

Methodology:

-

Synthesis of 5-Methoxy-1,2,3,4-thiatriazole: The precursor, 5-methoxy-1,2,3,4-thiatriazole, would first need to be synthesized. The specific details of this synthesis were not found in the search results.

-

Flash Vacuum Pyrolysis: The purified 5-methoxy-1,2,3,4-thiatriazole is subjected to flash vacuum pyrolysis. This technique involves heating the compound at high temperatures under a high vacuum, causing it to decompose.

-

Product Trapping: The volatile products of the pyrolysis, including this compound, are then passed through a cold trap (typically cooled with liquid nitrogen) to condense and collect the desired product.

-

Purification and Characterization: The collected condensate, containing this compound, would likely require further purification, for example, by careful low-temperature distillation under vacuum. The identity and purity of the this compound would then be confirmed using analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are scarce. However, based on the chemistry of the cyanate functional group, some general reactivity patterns can be inferred.

-

Ambident Nucleophilicity: The cyanate ion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. This duality is also reflected in the reactivity of organic cyanates.

-

Reaction with Nucleophiles: this compound is expected to be susceptible to attack by nucleophiles. The specific site of attack (carbon of the cyano group or the methyl group) would depend on the nature of the nucleophile and the reaction conditions.

-

Thermal Stability: The synthesis of this compound via pyrolysis suggests that it is stable enough to be isolated under these conditions, but it may be prone to rearrangement or decomposition at higher temperatures.

-

Hydrolysis: Like many esters, this compound is expected to undergo hydrolysis in the presence of water, likely yielding methanol (B129727) and cyanic acid, which would exist in equilibrium with its decomposition products.

Diagram of Potential Reaction Pathways:

An In-depth Technical Guide to the Safe Handling of Methyl Isocyanate

Disclaimer: This guide focuses on methyl isocyanate (CAS No. 624-83-9), as the term "methyl cyanate" is often used interchangeably, and there is a significant lack of safety data for the distinct chemical entity methyl cyanate (B1221674) (CH3OCN). Methyl isocyanate (CH3NCO) is a highly toxic, reactive, and flammable compound requiring stringent safety protocols. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identification and Clarification

Methyl isocyanate (MIC) and this compound are isomers, meaning they share the same chemical formula (C2H3NO) but have different atomic arrangements.[1]

-

Methyl Isocyanate (CH3NCO): An organic compound that is an intermediate in the production of carbamate (B1207046) pesticides, rubbers, and adhesives. It is extremely toxic and was the primary toxicant in the 1984 Bhopal disaster.

-

This compound (CH3OCN): The methyl ester of cyanic acid. Detailed safety and handling information for this specific isomer is not widely available.

Given the extreme hazard posed by methyl isocyanate and the common naming confusion, this guide will detail the safety data sheet (SDS) information and handling precautions for methyl isocyanate.

Hazard Identification and Classification

Methyl isocyanate is classified as a highly hazardous substance. Its primary dangers include:

-

Acute Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[2][3] Exposure to concentrations as low as 0.4 ppm can cause health effects, with levels over 21 ppm potentially leading to severe lung damage and death.[4]

-

Flammability: It is a highly flammable liquid and vapor, with a low flash point.[2][5] Vapors are heavier than air and can travel to an ignition source.[6]

-

Reactivity: Reacts violently and exothermically with water, acids, alkalis, and certain metals.[5][6] This reaction can lead to boiling and a dangerous release of toxic vapors.[4]

-

Health Hazards: Causes severe skin and eye damage, respiratory tract irritation, and may cause allergic skin or respiratory reactions.[2][3] It is also suspected of damaging unborn children.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for methyl isocyanate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C2H3NO |

| Molecular Weight | 57.05 g/mol [7] |

| Boiling Point | 37-39 °C (98.6-102.2 °F)[3] |

| Melting Point | -45 °C (-49 °F) |

| Flash Point | -6 °C (21.2 °F)[3] |

| Vapor Pressure | 348 mmHg at 20 °C (68 °F)[5] |

| Specific Gravity | 0.96[8] |

| Solubility in Water | Reacts with water[5] |

Table 2: Exposure Limits and Toxicity Data

| Parameter | Value |

| OSHA PEL (8-hr TWA) | 0.02 ppm[6] |

| NIOSH REL (10-hr TWA) | 0.02 ppm[6] |

| ACGIH TLV (8-hr TWA) | 0.02 ppm[4] |

| NIOSH IDLH | 0.12 ppm[5] |

| Odor Threshold | 2.1 - 5 ppm[5][9] |

| LD50 (oral, rat) | 69 mg/kg |

Table 3: Flammability Data

| Parameter | Value |

| Lower Explosive Limit (LEL) | 5.3%[5] |

| Upper Explosive Limit (UEL) | 26%[5] |

| Autoignition Temperature | 534 °C (995 °F)[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with methyl isocyanate.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with methyl isocyanate must be conducted in a certified chemical fume hood with sufficient airflow.

-

Personal Protective Equipment: The minimum required PPE includes:

-

Respiratory Protection: A full-face respirator with appropriate cartridges is necessary.[10]

-

Eye Protection: Tightly fitting safety goggles and a face shield.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Double gloving is recommended.[11]

-

Body Protection: A fire/flame-resistant lab coat, long pants, and closed-toe shoes.[10]

-

4.2. Storage and Handling Protocols

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[6] Keep away from heat, sunlight, and incompatible materials such as water, acids, bases, and oxidizing agents.[6]

-

Handling:

-

Before use, ensure an emergency eyewash and safety shower are accessible.[10]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers during transfer to prevent static discharge.[3]

-

Never work alone. Inform colleagues before starting work.

-

Wash hands and forearms thoroughly after handling.[6]

-

4.3. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate all personnel from the spill area immediately.[6]

-

Remove all sources of ignition.[6]

-

If safe to do so, stop the leak.

-

Absorb the spill with non-combustible material like vermiculite (B1170534) or dry sand and place it in a sealed container for disposal.[6]

-

Do not use water to clean up the spill.[6]

-

Ventilate the area after cleanup is complete.[6]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water for at least 15 minutes.[11]

-

Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Disposal Considerations

All waste containing methyl isocyanate, including contaminated absorbents and PPE, must be treated as hazardous waste.[6] Store in sealed, properly labeled containers and dispose of through a certified hazardous waste management facility in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers and scientists can mitigate the significant risks associated with handling methyl isocyanate in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. chemos.de [chemos.de]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 9. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. studylib.net [studylib.net]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Rotational and Rovibrational Parameters of Methyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational and rovibrational parameters of methyl cyanate (B1221674) (CH₃OCN). The information presented herein is crucial for researchers in fields such as astrophysics, chemical physics, and computational chemistry who require precise spectroscopic data for identifying and characterizing this molecule. For drug development professionals, understanding the fundamental molecular properties of small organic molecules like methyl cyanate can inform the study of drug-receptor interactions and the design of novel therapeutic agents.

Core Spectroscopic Data

The following tables summarize the experimentally determined and theoretically calculated rotational and rovibrational parameters for this compound in its ground torsional state. This data is essential for the precise prediction of its spectral lines.

Table 1: Rotational and Centrifugal Distortion Constants for the Ground Torsional State of this compound

This table presents the spectroscopic constants for the ground torsional state of this compound, determined from the analysis of over 700 rotational transitions in the millimeter-wave domain. The data is presented for both the A and E internal rotation states, which arise due to the splitting of energy levels by the internal rotation of the methyl group.

| Parameter | A-state Value (MHz) | E-state Value (MHz) |

| Rotational Constants | ||

| A | 20188.9338(22) | 20188.9482(24) |

| B | 4333.64552(41) | 4333.64098(44) |

| C | 3832.25996(40) | 3832.25816(43) |

| Quartic Centrifugal Distortion Constants | ||

| DJ x 10³ | 1.8385(13) | 1.8385(14) |

| DJK x 10³ | -26.989(13) | -26.982(14) |

| DK x 10³ | 179.79(fixed) | 179.79(fixed) |

| d1 x 10³ | -0.3643(12) | -0.3639(12) |

| d2 x 10³ | -0.07186(48) | -0.07172(51) |

| Sextic Centrifugal Distortion Constants | ||

| HJ x 10⁹ | 0.81(24) | 0.82(25) |

| HJK x 10⁹ | -1.1(1.1) | -1.1(1.2) |

| HKJ x 10⁹ | -38.0(3.2) | -37.8(3.5) |

| HK x 10⁹ | 20(20) | 21(21) |

| h1 x 10⁹ | 0.31(11) | 0.32(11) |

| h2 x 10⁹ | 0.136(30) | 0.138(32) |

| h3 x 10⁹ | 0.088(19) | 0.089(20) |

Note: Values in parentheses represent the uncertainty in the last digits.

Table 2: Theoretically Calculated Rovibrational Parameters of this compound

The following table presents the rovibrational parameters of this compound as determined by explicitly correlated coupled cluster methods (CCSD(T)-F12). These theoretical values provide a valuable comparison to experimental data and are particularly useful for vibrational modes that are difficult to measure experimentally.

| Parameter | Value |

| Equilibrium Rotational Constants (Be) | |

| Ae (MHz) | 20295.63 |

| Be (MHz) | 4349.03 |

| Ce (MHz) | 3848.42 |

| Vibration-Rotation Interaction Constants (αi) | See original publication for a full list |

| Anharmonic Fundamental Vibrational Frequencies (cm⁻¹) | |

| ν₁ (A') CH₃ asym. stretch | 3020 |

| ν₂ (A') CH₃ sym. stretch | 2959 |

| ν₃ (A') OCN asym. stretch | 2275 |

| ν₄ (A') CH₃ asym. deform. | 1470 |

| ν₅ (A') CH₃ sym. deform. | 1463 |

| ν₆ (A') OCN sym. stretch | 1195 |

| ν₇ (A') CH₃ rock | 1162 |

| ν₈ (A') C-O stretch | 925 |

| ν₉ (A') C-N stretch | 828 |

| ν₁₀ (A') COC bend | 441 |

| ν₁₁ (A') OCN bend | 338 |

| ν₁₂ (A'') CH₃ asym. stretch | 3088 |

| ν₁₃ (A'') CH₃ asym. deform. | 1475 |

| ν₁₄ (A'') CH₃ rock | 1042 |

| ν₁₅ (A'') OCN bend | 557 |

| ν₁₆ (A'') CH₃ torsion | 149 |

Experimental Protocols

The experimental data presented in Table 1 was obtained using millimeter-wave absorption spectroscopy. The following is a detailed description of the typical experimental protocol for such a study.

Millimeter-Wave Spectroscopy of this compound

1. Sample Preparation:

-

This compound is synthesized through a gas-solid phase reaction.

-

The precursor, O-methyl thiocarbamate (CH₃OC(S)NH₂), is evaporated and passed over yellow mercury(II) oxide (HgO) packed in a glass tube.

-

The reaction is carried out under a low-pressure environment (typically around 0.3 mbar).

-

The resulting this compound gas is then introduced into the spectrometer.

2. Spectrometer Setup:

-

A frequency-multiplier chain spectrometer is used to cover the millimeter-wave region (e.g., 130-350 GHz).

-

The primary radiation source is a synthesizer operating at lower frequencies (e.g., up to 20 GHz).

-

The frequency of the synthesizer is then multiplied by a series of amplifier-multiplier chains to reach the desired millimeter-wave frequencies.

-

The radiation is passed through a free-space absorption cell (typically a few meters in length) containing the this compound gas at room temperature and low pressure.

-

The detector is a sensitive Schottky diode detector.

3. Data Acquisition:

-

The spectrum is recorded by sweeping the frequency of the synthesizer and detecting the absorption of radiation by the this compound molecules.

-

The high resolution of the spectrometer allows for the observation of the fine and hyperfine structure of the rotational transitions.

-

The accuracy of the frequency measurements is typically on the order of a few tens of kHz.

4. Spectral Analysis:

-

The observed rotational transitions are assigned to specific quantum numbers (J, Kₐ, Kₑ).

-

The characteristic A-E splitting due to the internal rotation of the methyl group is observed for each rotational transition.

-

A global analysis of all measured transition frequencies is performed using a specialized effective Hamiltonian program (e.g., ERHAM) to determine the rotational constants, centrifugal distortion constants, and internal rotation parameters.

Visualizations

Experimental Workflow for Rotational Spectroscopy

The following diagram illustrates the general workflow for determining the rotational parameters of this compound using millimeter-wave spectroscopy.

Caption: Experimental workflow for determining rotational parameters.

This guide provides a foundational understanding of the rotational and rovibrational characteristics of this compound. The presented data and protocols are intended to support further research and application in various scientific and industrial domains.

An In-depth Technical Guide to the Isomeric Forms of C2H3NO and Their Relative Stabilities

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C2H3NO represents a diverse landscape of isomeric forms, each with unique structural and electronic properties that dictate their relative stabilities and potential applications. This technical guide provides a comprehensive overview of the key isomers of C2H3NO, their thermodynamic stabilities, detailed experimental protocols for their synthesis and characterization, and an exploration of their relevance in biological systems and drug development.

Isomeric Landscape and Relative Stabilities

Computational studies, primarily employing density functional theory (DFT) and coupled cluster methods, have identified numerous isomers of C2H3NO. These can be broadly categorized into stable molecules with standard valency, diradicals, carbenes, and zwitterionic species. The most stable isomers are of significant interest due to their potential for existence and application.

Recent investigations have consistently identified methyl isocyanate as the most stable isomer.[1][2] Other low-energy, and therefore synthetically accessible, isomers include glycolonitrile (B6354644) and N-methyleneformamide.[1] The relative energies of these and other notable isomers, as determined by computational chemistry, are crucial for understanding their interconversion pathways and kinetic stability.[2]

Data Presentation: Relative Stabilities of Key C2H3NO Isomers

The following table summarizes the calculated relative energies of the most stable C2H3NO isomers, providing a clear comparison of their thermodynamic stabilities.

| Isomer Name | IUPAC Name | Structure | Relative Energy (kcal/mol) |

| Methyl Isocyanate | Isocyanatomethane | CH₃NCO | 0.00 |

| Glycolonitrile | 2-Hydroxyacetonitrile | HOCH₂CN | 15.95 |

| N-Methyleneformamide | N-Methylideneformamide | H₂C=NCHO | 22.55 |

| (E)-2-Iminoacetaldehyde | (E)-2-Iminoacetaldehyde | HN=CHCHO | 24.19 |

| Methyl Cyanate | Cyanatomethane | CH₃OCN | 26.94 |

| 2-Aminoethen-1-one | 2-Aminoethen-1-one | H₂N-CH=C=O | 28.66 |

Relative energies are with respect to the most stable isomer, methyl isocyanate, as calculated by Panda et al. (2023) using RIJCOSX-M062X/def2-TZVP level of theory.[1]

The following diagram illustrates the energy landscape of these primary isomers.

Experimental Protocols: Synthesis and Characterization

Detailed and reliable experimental procedures are paramount for the synthesis and subsequent investigation of C2H3NO isomers. This section provides protocols for the laboratory-scale preparation and characterization of the three most stable isomers.

Methyl Isocyanate (CH₃NCO)

Methyl isocyanate is a highly reactive and toxic compound, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Protocol:

The most common laboratory and industrial synthesis of methyl isocyanate involves the reaction of monomethylamine with phosgene (B1210022).[1]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser leading to a scrubber system (to neutralize excess phosgene and HCl), place a solution of monomethylamine in an inert solvent such as toluene.

-

Phosgene Addition: Cool the flask in an ice bath. Slowly add a solution of phosgene in the same solvent through the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction proceeds via the formation of an intermediate, N-methylcarbamoyl chloride (MCC).

-

Isolation: The resulting mixture contains methyl isocyanate and hydrogen chloride. The methyl isocyanate can be isolated by treating the MCC intermediate with a tertiary amine (e.g., N,N-dimethylaniline) to eliminate HCl, followed by fractional distillation.[1] Another method involves the thermal decomposition of the MCC.

Characterization:

-

FTIR Spectroscopy: The isocyanate functional group exhibits a strong, characteristic absorption band in the region of 2250-2280 cm⁻¹.

-

NMR Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃) is observed around δ 2.5-3.0 ppm.

-

¹³C NMR: The carbonyl carbon of the isocyanate group appears around δ 120-125 ppm, and the methyl carbon is observed at a higher field.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) is observed at m/z = 57.

Glycolonitrile (HOCH₂CN)

Glycolonitrile is a toxic compound and should be handled with care, as it can decompose to formaldehyde (B43269) and hydrogen cyanide.[3]

Synthesis Protocol:

Glycolonitrile is typically synthesized by the reaction of formaldehyde with an alkali metal cyanide, followed by acidification.[4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of potassium cyanide in water. Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.[4]

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde from the dropping funnel to the potassium cyanide solution, ensuring the temperature does not exceed 10 °C.[4]

-

Acidification: After the addition is complete, slowly add dilute sulfuric acid to the reaction mixture while maintaining the low temperature. This will precipitate potassium sulfate (B86663) and generate glycolonitrile in the aqueous solution.[4]

-

Purification: The glycolonitrile is extracted from the aqueous layer using a continuous liquid-liquid extractor with diethyl ether. The ether extract is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude glycolonitrile is then purified by vacuum distillation.[4]

Characterization:

-

¹H NMR Spectroscopy: The spectrum shows a triplet for the hydroxyl proton (OH) and a doublet for the methylene (B1212753) protons (CH₂).

-

¹³C NMR Spectroscopy: Two distinct signals are observed for the nitrile carbon (-CN) and the methylene carbon (-CH₂OH).

-

IR Spectroscopy: Characteristic absorption bands are observed for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the nitrile group (C≡N stretch, ~2250 cm⁻¹), and the C-O bond (~1050 cm⁻¹).

N-Methyleneformamide (H₂C=NCHO)

N-Methyleneformamide is less stable than its tautomer, N-methylformamide, and its synthesis and isolation can be challenging. It is often generated in situ or studied computationally. One potential route to its synthesis is through the dehydration of N-methylformamide.

Synthesis Protocol (from N-methylformamide):

N-methylformamide can be synthesized by the reaction of methylamine (B109427) with methyl formate.[5]

-

Reaction: In a suitable reaction vessel, combine methylamine and methyl formate. The reaction is typically carried out in a sealed tube or an autoclave at elevated temperatures.

-

Purification: The resulting N-methylformamide can be purified by distillation.

The subsequent dehydration of N-methylformamide to N-methyleneformamide is a more complex process that often requires specific catalysts and conditions to favor the desired isomer.

Characterization:

Due to its potential instability, the characterization of N-methyleneformamide is often performed using spectroscopic methods in the gas phase or in inert matrices at low temperatures. Microwave and rotational spectroscopy are particularly powerful techniques for identifying and characterizing such transient species.[6]

Relevance to Drug Development and Biological Activity

While the direct involvement of C2H3NO isomers in specific signaling pathways is not well-documented, their inherent reactivity and structural motifs present potential areas of interest for drug development professionals.

-

Methyl Isocyanate: The high electrophilicity of the isocyanate group makes it reactive towards nucleophilic functional groups found in biomolecules, such as amines and thiols. This reactivity is the basis of its extreme toxicity, as it can indiscriminately modify proteins and other cellular components.[1] The tragic Bhopal disaster highlighted the severe health consequences of acute exposure to methyl isocyanate, including pulmonary edema and long-term respiratory and ocular damage.[7][8] In a drug development context, while methyl isocyanate itself is too toxic for therapeutic use, the isocyanate moiety is a known reactive group that can be incorporated into drug candidates for covalent inhibition of specific enzyme targets.

-

Glycolonitrile: The toxicity of glycolonitrile is primarily due to its decomposition into hydrogen cyanide, a potent inhibitor of cellular respiration.[9] However, the cyanohydrin functional group is a versatile synthon in organic chemistry. It can be a precursor for the synthesis of α-hydroxy acids and α-amino acids, which are fundamental building blocks of many pharmaceuticals. For instance, glycolonitrile can be a starting material for the synthesis of glycine.[3]

-

N-Methyleneformamide and N-Methylformamide: N-methylformamide, the more stable tautomer, has been investigated for its potential antitumor activity.[10] Some studies have shown that it can induce differentiation in certain cancer cell lines.[11] Its mechanism of action is not fully elucidated, but it is thought to involve metabolic activation. The pharmacological properties of N-methylformamide highlight the potential for small, simple molecules to exhibit significant biological effects.

The study of C2H3NO isomers underscores the critical importance of isomerism in pharmacology. Subtle changes in atomic connectivity can drastically alter a molecule's physical, chemical, and biological properties, including its efficacy, toxicity, and metabolic fate. A thorough understanding of the isomeric landscape of a given chemical formula is therefore essential in the early stages of drug discovery and development.

References

- 1. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Glycolonitrile - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 6. cdc.gov [cdc.gov]

- 7. epa.gov [epa.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. nj.gov [nj.gov]

- 10. N-methylformamide: antitumour activity and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of oral and i.v. N-methylformamide: a pharmacologic basis for lack of clinical antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic structure and bonding in methyl cyanate

An In-Depth Technical Guide to the Electronic Structure and Bonding in Methyl Cyanate (B1221674)

Abstract

Methyl cyanate (CH₃OCN) is a metastable isomer of the more widely known methyl isocyanate (CH₃NCO). As a member of the C₂H₃NO isomeric family, understanding its electronic structure and bonding is crucial for fields ranging from astrophysics to synthetic chemistry. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and electronic properties of this compound. It synthesizes high-level computational data with experimental spectroscopic findings, presenting quantitative data in structured tables for clarity. Detailed descriptions of the primary experimental and computational methodologies are provided, and key concepts are illustrated with diagrams generated using the DOT language.

Molecular Structure and Bonding Framework

The bonding in this compound can be understood through a combination of valence bond and molecular orbital theories. The molecule possesses a bent C₃-O₁-C₂ skeleton, distinguishing it from the quasi-linear structure of its isocyanate isomer.[1][2]

Lewis Structure and Hybridization

The primary Lewis structure for this compound features a methyl group connected to a cyanate group via an oxygen atom. The carbon atom of the methyl group (C₃) exhibits sp³ hybridization, forming four σ-bonds (three with hydrogen and one with oxygen). The central oxygen atom (O₁) can be described with sp² hybridization, accommodating two lone pairs and forming σ-bonds with C₃ and C₂. The cyanate carbon (C₂) and nitrogen (N) atoms are sp hybridized, forming a triple bond between them and a σ-bond from C₂ to O₁.

References

The Potential Energy Surface of Methyl Cyanate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface of methyl cyanate (B1221674) isomers. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the structures, relative stabilities, and interconversion pathways of these compounds. The following sections present quantitative data, experimental and computational methodologies, and visualizations of the potential energy landscape to facilitate a deeper understanding of this complex chemical system.

Introduction to Methyl Cyanate Isomers

The empirical formula C₂H₃NO encompasses a variety of structural isomers, with this compound (CH₃OCN) and its related isomers being of significant interest in fields ranging from atmospheric chemistry to materials science. Understanding the potential energy surface (PES) of these isomers is crucial for predicting their reactivity, stability, and spectroscopic signatures. The most stable and well-known isomer is methyl isocyanate (CH₃NCO), a compound of major industrial importance.[1][2] However, several other less stable isomers exist, including this compound (CH₃OCN), methyl fulminate (B1208216) (CH₃ONC), and acetonitrile (B52724) N-oxide (CH₃CNO).[3][4] A key feature of their PES is the existence of transition states that govern their interconversion.[4]

Isomers and Their Relative Stabilities

Computational studies, particularly those employing high-level ab initio methods like explicitly correlated coupled-cluster theory (CCSD(T)-F12), have provided precise data on the geometries and relative energies of the this compound isomers.[5] Methyl isocyanate is the global minimum on the potential energy surface, with the other isomers being significantly higher in energy.[4] The CH₃CON molecule has been identified as a transition state in these computational models.[4]

Table 1: Relative Energies of this compound Isomers and Transition State

| Species | Formula | Point Group | Relative Energy (kJ/mol)[6] |

| Methyl Isocyanate | CH₃NCO | Cₛ | 0.0 |

| This compound | CH₃OCN | Cₛ | 110.5 |

| Acetonitrile N-oxide | CH₃CNO | C₃ᵥ | Not explicitly provided in source |

| Methyl Fulminate | CH₃ONC | Cₛ | 351.5 |

| Transition State | CH₃CON | Cₛ | 631.0 |

Note: The relative energy of Acetonitrile N-oxide was not explicitly provided in the primary source table, though it is identified as a stable isomer.

Table 2: Selected Geometric Parameters of this compound Isomers and Transition State

| Species | Parameter | Value (Å or °)[6] |

| Methyl Isocyanate | C-N (isocyanate) | 1.2038 |

| C-N (methyl) | 1.4454 | |

| N-C-O angle | 173.1 | |

| This compound | C-O (cyanate) | 1.2926 |

| C-O (methyl) | 1.4511 | |

| O-C-N angle | 178.7 | |

| Methyl Fulminate | O-N | 1.4449 |

| C-O | 1.3246 | |

| O-N-C angle | 176.8 | |

| Transition State | C-O | 1.2489 |

| C-C | 1.4926 | |

| C-O-N angle | 163.8 |

Experimental and Computational Methodologies

The characterization of this compound isomers relies on a combination of experimental spectroscopic techniques and high-level computational chemistry.

Experimental Protocols

Microwave Spectroscopy: This technique is used to determine the rotational constants and, consequently, the precise gas-phase geometry of the isomers. For instance, the microwave spectrum of this compound has been analyzed to determine its rotational and centrifugal distortion constants. The general workflow for such an experiment involves:

-

Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwaves over a specific frequency range (e.g., 8-40 GHz).

-

Detection: The absorption of microwave radiation by the sample is detected, yielding a spectrum of rotational transitions.

-

Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to extract spectroscopic constants, which are then used to determine the molecular structure.

Infrared (IR) Spectroscopy (Matrix Isolation): To study the vibrational properties of these often unstable isomers, matrix isolation infrared spectroscopy is employed. This method involves:

-

Matrix Preparation: A gaseous mixture of the isomer of interest and an inert gas (e.g., argon, xenon, or nitrogen) is prepared at a high dilution ratio.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 4-20 K).

-

IR Spectroscopy: An infrared spectrometer is used to record the vibrational spectrum of the isolated molecules trapped in the inert matrix. The low temperature and isolation prevent intermolecular interactions and rotational motion, resulting in sharp vibrational bands.

-

Annealing: In some cases, the matrix is warmed by a few degrees to allow for diffusion and conformational changes, which can help in identifying different isomers or conformers.

Synthesis of Isomers:

-

Methyl Isocyanate (CH₃NCO): Industrially, it is primarily synthesized by the reaction of monomethylamine with phosgene.[2] An alternative laboratory-scale synthesis involves the reaction of an alkali cyanate with dimethyl sulfate.

Computational Protocols

Ab Initio Calculations: High-level quantum chemical calculations are indispensable for mapping the potential energy surface. The most accurate data for the this compound system has been obtained using explicitly correlated coupled-cluster methods.

-

Methodology: The CCSD(T)-F12 method, often with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), is a popular choice. This method provides a good balance of accuracy and computational cost for systems of this size.

-

Workflow:

-

Geometry Optimization: The molecular geometry of each isomer and transition state is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculations: Harmonic vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed at the optimized geometries to obtain precise relative energies.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects two specific minima (isomers), an IRC calculation is performed.[8][9][10][11][12] This involves tracing the minimum energy path downhill from the transition state in both directions to identify the reactants and products.[8][12]

-

Visualization of the Potential Energy Surface

The relationships between the isomers and the transition state on the potential energy surface can be visualized using a graph diagram. The nodes represent the stable isomers and the transition state, and the edges indicate the reaction pathways.

Caption: Potential energy surface of this compound isomers.